molecular formula C12H16BrNO B13547974 3-(2-Bromo-4-methylphenoxy)piperidine

3-(2-Bromo-4-methylphenoxy)piperidine

Cat. No.: B13547974
M. Wt: 270.17 g/mol
InChI Key: OFIVHASZNHUFJE-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenoxy)piperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy moiety, which is further connected to a piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenoxy)piperidine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-4-methylphenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Azides, thiocyanates, and other substituted derivatives.

    Oxidation Products: N-oxides and other oxidized forms.

    Reduction Products: Dehalogenated piperidine derivatives.

Scientific Research Applications

Chemistry: 3-(2-Bromo-4-methylphenoxy)piperidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of piperidine derivatives in biological systems .

Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenoxy)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromo-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom and the piperidine ring provides distinct properties that differentiate it from other similar compounds .

Biological Activity

3-(2-Bromo-4-methylphenoxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in enhancing biological activity through interactions with various biological macromolecules. The presence of the 2-bromo-4-methylphenoxy group contributes to its hydrophobic interactions, potentially facilitating binding to target proteins.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and specific receptors. The compound has been shown to:

  • Modulate Dopaminergic Pathways : It affects dopaminergic pathways, particularly in the nucleus accumbens, suggesting potential psychotomimetic effects .
  • Interact with Serotonin Receptors : Studies indicate that it may influence serotonin receptor activity, which is crucial for addressing various neurological disorders .
  • Exhibit Anticancer Properties : The compound demonstrates cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect/Observation Reference
Dopaminergic PathwaysAffects pathways in the nucleus accumbens; potential psychotomimetic effects
Serotonin Receptor InteractionModulates activity at serotonin receptors linked to anxiety and depression
Anticancer ActivityExhibits cytotoxicity against HT-29 colon cancer and MCF-7 breast cancer cell lines
Apoptosis InductionInduces apoptosis in a dose-dependent manner in various cancer models
Inhibition of RAGEShows high inhibitory activity against RAGE (Receptor for Advanced Glycation End-products)

Case Studies and Research Findings

  • Neuropharmacology Studies : Research has demonstrated that this compound alters electroencephalogram (EEG) patterns at varying doses, indicating psychoactive properties. These changes correlate with its interaction with neurotransmitter systems, making it a candidate for further neuropharmacological research .
  • Anticancer Research : A study highlighted its effectiveness against various cancer cell lines, including MCF-7 and A549. The compound's mechanism involves triggering apoptosis through intrinsic and extrinsic pathways, showcasing its potential as an anticancer therapeutic agent .
  • Receptor Binding Studies : Binding affinity studies have shown that modifications in the phenoxy group significantly enhance the compound's interaction with serotonin receptors, which is crucial for developing treatments for mood disorders .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-(2-bromo-4-methylphenoxy)piperidine

InChI

InChI=1S/C12H16BrNO/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

OFIVHASZNHUFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)Br

Origin of Product

United States

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